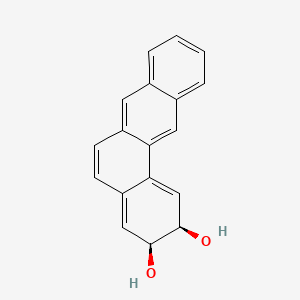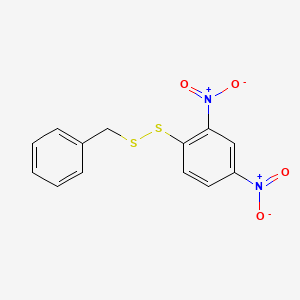
1-(Benzyldisulfanyl)-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyldisulfanyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzyldisulfanyl group and two nitro groups at the 2 and 4 positions
Méthodes De Préparation
The synthesis of 1-(Benzyldisulfanyl)-2,4-dinitrobenzene typically involves the reaction of 2,4-dinitrochlorobenzene with benzyldisulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(Benzyldisulfanyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The benzyldisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Benzyldisulfanyl)-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions and the development of new synthetic methodologies.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and oxidative stress.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for compounds targeting oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Benzyldisulfanyl)-2,4-dinitrobenzene involves its ability to undergo redox reactions and interact with various molecular targets. The benzyldisulfanyl group can participate in redox cycling, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The nitro groups can also undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Benzyldisulfanyl)-2,4-dinitrobenzene can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrotoluene: Used in the production of polyurethane foams and explosives.
Benzyldisulfide: A simpler analog with applications in organic synthesis and as a sulfur source.
The uniqueness of this compound lies in its combination of the benzyldisulfanyl and nitro groups, which confer distinct redox properties and reactivity patterns, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
60775-11-3 |
|---|---|
Formule moléculaire |
C13H10N2O4S2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-(benzyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)11-6-7-13(12(8-11)15(18)19)21-20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
DUPFNXLPMJWIGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


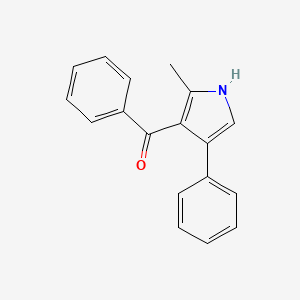
![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
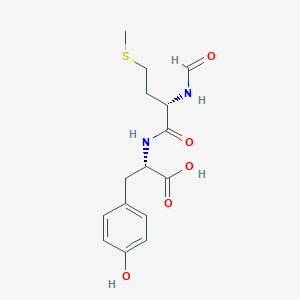
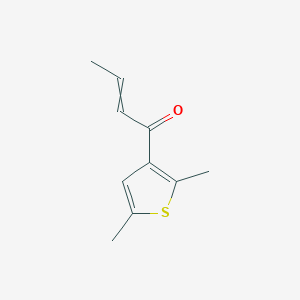
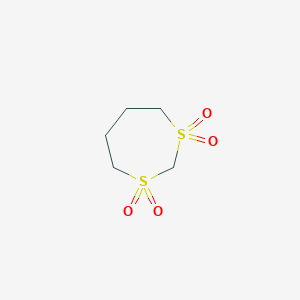
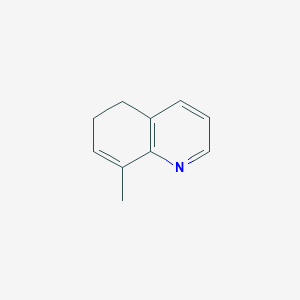
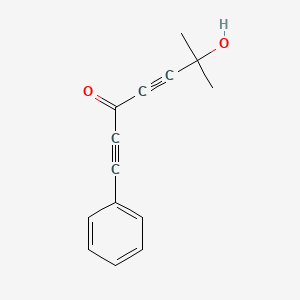
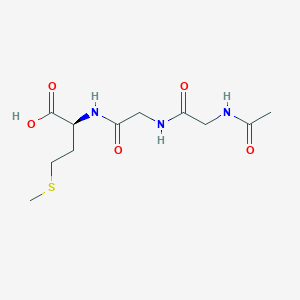
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
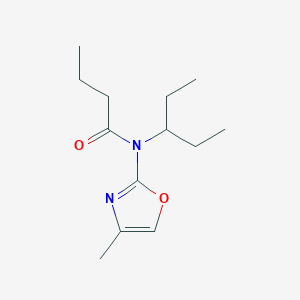
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
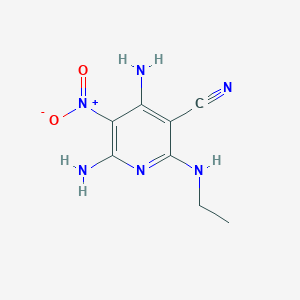
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
